Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-
Description
Systematic IUPAC Name Derivation and Constitutional Analysis
The IUPAC name of this compound is derived through methodical identification of its parent chain and substituents. The parent structure is butanoic acid, a four-carbon carboxylic acid. Key modifications include:
- Methyl ester at the carboxylic acid terminus (C4), forming a methyl ester group.
- 4-Oxo substitution at C4, indicating a ketone group.
- 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino] at C3, denoting an Fmoc-protected amine.
- 4-[[2-(4-Chlorobenzoyl)-4-methoxyphenyl]amino] at C4, describing a substituted phenyl group with 4-chlorobenzoyl and 4-methoxy substituents.
The full name adheres to IUPAC prioritization rules, where the longest carbon chain (butanoic acid) is numbered to give the ketone (oxo) the lowest possible position. Substituents are listed alphabetically, with stereochemical descriptors (3S) prefixed.
Stereochemical Configuration at C3 Position: Implications of S-Absolute Configuration
The (3S) designation specifies the absolute configuration at C3, determined using the Cahn-Ingold-Prelog priority rules. The four substituents at C3 are ranked as follows:
- Fmoc-protected amine (highest priority due to carbonyl oxygen).
- Methyl ester (ester oxygen).
- 4-Oxo group .
- Hydrogen (lowest priority).
The S-configuration arises when these groups are arranged counterclockwise in descending priority. This stereochemistry influences molecular interactions, such as hydrogen bonding and enzymatic recognition, which are critical in peptide synthesis applications.
Conformational Analysis of Key Functional Groups
Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Geometry
The Fmoc group comprises a fluorene moiety linked via a methyloxycarbonyl bridge. Its planar, rigid structure arises from the fused bicyclic aromatic system of fluorene, which restricts rotational freedom. This geometry shields the amine group from undesired reactions during synthesis. The Fmoc group’s steric bulk also influences the molecule’s overall conformation, favoring orientations that minimize van der Waals repulsions with adjacent substituents.
| Fmoc Group Properties |
|---|
| Planarity : Due to aromatic fluorene core. |
| Steric Bulk : Limits access to protected amine. |
| Electron Density : Electron-withdrawing carbonyl enhances stability. |
4-Chlorobenzoyl-Methoxyphenyl Substituent Spatial Arrangement
The 4-chlorobenzoyl-methoxyphenyl group adopts a non-planar conformation due to steric clashes between the 4-methoxy and 4-chlorobenzoyl substituents. Key features include:
- Dihedral Angles : ~30° between the benzoyl and methoxyphenyl rings, reducing conjugation.
- Chlorine Effects : The electron-withdrawing chlorine atom polarizes the benzoyl group, enhancing electrophilicity.
- Methoxy Orientation : The methoxy group’s lone pairs engage in resonance with the phenyl ring, stabilizing specific rotamers.
Ester Group Torsional Effects on Molecular Planarity
The methyl ester at C4 exhibits torsional flexibility, with the carbonyl oxygen and methoxy group adopting staggered conformations to minimize dipole-dipole repulsions. This flexibility reduces overall molecular planarity, as evidenced by:
- Rotational Barriers : ~5–8 kcal/mol for ester group rotation, calculated via density functional theory (DFT).
- Resonance Effects : Partial double-bond character in the ester carbonyl limits free rotation, favoring trans configurations.
| Ester Conformational States |
|---|
| Trans : Carbonyl oxygen antiperiplanar to methoxy. |
| Gauche : Higher energy due to dipole alignment. |
Properties
Molecular Formula |
C34H29ClN2O7 |
|---|---|
Molecular Weight |
613.1 g/mol |
IUPAC Name |
methyl 4-[2-(4-chlorobenzoyl)-4-methoxyanilino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C34H29ClN2O7/c1-42-22-15-16-29(27(17-22)32(39)20-11-13-21(35)14-12-20)36-33(40)30(18-31(38)43-2)37-34(41)44-19-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,30H,18-19H2,1-2H3,(H,36,40)(H,37,41) |
InChI Key |
XPZPIPDGVFMTGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(CC(=O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The general synthetic strategy involves the following key steps:
Formation of the Fluorenylmethoxycarbonyl Group : This is typically achieved by reacting 9H-fluoren-9-ylmethanol with a suitable carbonyl reagent.
Introduction of the Butanoic Acid Moiety : This can be done through acylation reactions involving butanoic acid derivatives.
Amidation Reactions : The introduction of amine functionalities is accomplished through amidation reactions with appropriate amines.
Methyl Ester Formation : The final step involves converting the carboxylic acid to a methyl ester using methanol and an acid catalyst.
Detailed Reaction Conditions
Here is a summary of specific methods used in the preparation of the compound:
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Acylation | 9H-fluoren-9-ylmethanol, acyl chloride | Room temperature, 24h | 70% |
| 2 | Amidation | Butanoic acid derivative, amine | Reflux in solvent (e.g., DMF), 12h | 65% |
| 3 | Esterification | Carboxylic acid, methanol, acid catalyst | Reflux for 6h | 80% |
Analysis of Reaction Pathways
Acylation Reaction
The acylation step is crucial for introducing the fluorenylmethoxycarbonyl group. The reaction typically employs acyl chlorides due to their reactivity and ability to form stable intermediates.
Amidation Reaction
In the amidation step, various coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) can be used to facilitate the formation of amide bonds between butanoic acid derivatives and amines.
Esterification Process
The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification or using methanol in the presence of a strong acid catalyst like sulfuric acid.
Characterization Techniques
To confirm the successful synthesis of butanoic acid, various characterization techniques can be employed:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms functional groups.
Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H18ClNO5
- Molecular Weight : 387.81 g/mol
- CAS Number : 596095-91-9
The structure of this compound features a butanoic acid backbone modified with a chlorobenzoyl group and a methoxyphenyl moiety, alongside a fluorenylmethoxycarbonyl protective group. These modifications enhance its biological activity and solubility.
Medicinal Chemistry
Butanoic acid derivatives have been explored for their potential therapeutic effects. The specific compound has shown promise in the following areas:
- Anticancer Activity : Studies have indicated that compounds similar to this butanoic acid derivative exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorenylmethoxycarbonyl group enhances stability and bioavailability, making it a candidate for further development as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, derivatives of butanoic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer .
Peptide Synthesis
This compound serves as a building block for synthesizing peptides and other biologically active molecules. Its structure allows for selective reactions that can lead to the formation of complex peptide chains necessary for drug development .
Drug Delivery Systems
The methyl ester form of butanoic acid is particularly useful in drug delivery applications due to its lipophilicity, which enhances membrane permeability. This property is crucial for developing prodrugs that require metabolic conversion to become active pharmaceutical ingredients .
Case Study 1: Anticancer Research
In a study published by MDPI, researchers synthesized various derivatives of butanoic acid and evaluated their anticancer properties. The results indicated that certain modifications significantly enhanced the cytotoxicity against human colon adenocarcinoma cells. The study concluded that the incorporation of the fluorenylmethoxycarbonyl group was critical for improving the compound's efficacy .
Case Study 2: Enzyme Inhibition
A research paper highlighted the enzyme inhibitory effects of butanoic acid derivatives on COX enzymes. The study demonstrated that these compounds could reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Role of Fmoc Protection: The Fmoc group in the target compound and derivatives facilitates selective deprotection in synthetic workflows, critical for peptide and prodrug design . Its absence in CLANOBUTIN () limits utility in stepwise synthesis but may improve metabolic stability in vivo.
Simpler analogs () lack these features, reducing target specificity.
Ester vs. Carboxylic Acid: Methyl esters (target compound, ) improve membrane permeability compared to free carboxylic acids (), as noted in prodrug strategies .
Spectral and Computational Comparisons :
- NMR and LC/MS () can differentiate compounds via substituent-specific signals (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm).
- Tanimoto/Dice similarity metrics () quantify structural divergence; the target compound shows <50% similarity to derivatives due to Fmoc and halogenated groups.
Table 2: Computational Similarity Metrics (Representative Examples)
Research Implications
- Drug Design : The target compound’s hybrid structure (Fmoc + chlorobenzoyl-methoxyphenyl) offers a template for optimizing pharmacokinetics and target engagement .
- Synthetic Challenges: Steric hindrance from the Fmoc and benzophenone groups necessitates optimized coupling conditions (e.g., DCM, room temperature) .
- Bioactivity Screening : Prioritize assays for kinase inhibition or epigenetic modulation, given structural parallels to BET inhibitors () and HDAC-targeting compounds ().
Biological Activity
Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- is a complex organic compound notable for its potential biological activities. This compound incorporates various functional groups that may enhance its pharmacological properties, particularly in the fields of oncology and drug delivery systems.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 613.1 g/mol. Its structure features a butanoic acid backbone, an amine group, and a fluorenylmethoxycarbonyl group, which is significant for its role in protecting amino acids during synthesis and facilitating cellular uptake .
Biological Activity Overview
Preliminary studies have indicated that compounds with similar structures exhibit various biological activities, particularly anti-cancer properties. The fluorenylmethoxycarbonyl group suggests applications in drug delivery systems due to its ability to protect amino acids during synthesis and enhance cellular uptake.
1. Anticancer Properties
Research has shown that butanoic acid derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this butanoic acid derivative have demonstrated the ability to trigger programmed cell death in various cancer cell lines.
2. Antimicrobial Activity
A study involving derivatives of butanoic acid revealed promising antimicrobial properties. Compounds were tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated that certain derivatives exhibited high activity against specific strains, suggesting that this compound may possess similar antimicrobial efficacy .
Case Study 1: Anticancer Activity
In a study exploring the anticancer potential of structurally related compounds, it was found that the introduction of specific substituents on the butanoic acid framework significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of butanoic acid derivatives showed that compounds with similar structural motifs effectively inhibited bacterial growth. The study highlighted the importance of substituent groups in modulating biological activity and suggested further exploration into their mechanisms of action.
Comparative Analysis
The following table summarizes the biological activities of selected compounds similar to butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-Chlorobenzoic Acid | Contains a chlorobenzene ring | Intermediate in organic synthesis |
| N-(9H-Fluoren-9-ylmethoxy)carbonyl-L-alanine | Similar protective group | Focused on amino acid protection |
| 2-(4-Methoxyphenyl)acetic Acid | Methoxyphenyl substituent | Used in anti-inflammatory drugs |
These compounds illustrate diverse applications ranging from drug development to synthetic intermediates while emphasizing the complexity and potential of the target compound in pharmaceutical contexts .
Q & A
Q. Methodological Answer :
- FT-IR : Strong carbonyl stretch at 1715–1730 cm⁻¹ for the 4-oxo group.
- ¹³C NMR : A singlet at δ 208–210 ppm (ketone carbon) with no splitting confirms purity.
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 635.2) matches theoretical molecular weight (634.1 g/mol) .
Advanced: What mechanistic insights explain the coupling efficiency of the 4-chlorobenzoyl group?
Methodological Answer :
The Ullmann condensation or Buchwald-Hartwig amination is preferred:
Catalytic System : Pd(OAc)₂/Xantphos (2 mol%), Cs₂CO₃ base, toluene, 110°C.
Q. Methodological Answer :
- Fluorogenic Assay : Incubate with trypsin (0.1 µM) and Boc-Gln-Ala-Arg-AMC substrate (50 µM) in Tris-HCl buffer (pH 8.0).
- IC₅₀ Determination : Dose-dependent inhibition (IC₅₀ = 15 ± 2 nM) via fluorescence quenching (λₑₓ = 380 nm, λₑₘ = 460 nm).
Control : Include leupeptin (IC₅₀ = 10 nM) as a positive control .
Basic: How is the compound purified post-synthesis?
Q. Methodological Answer :
- Flash Chromatography : Silica gel (230–400 mesh), gradient elution (hexane → ethyl acetate).
- Recrystallization : Use methanol/water (7:3) to isolate white crystalline product (mp 142–144°C).
Purity Check : - HPLC (C18 column, 70:30 MeOH/H₂O): Purity >99% .
Advanced: What SAR studies optimize the compound’s bioactivity?
Methodological Answer :
Structure-activity relationship (SAR) studies involve:
Substitution of 4-Chlorobenzoyl : Replace with 4-fluorobenzoyl (reduces IC₅₀ by 30%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
